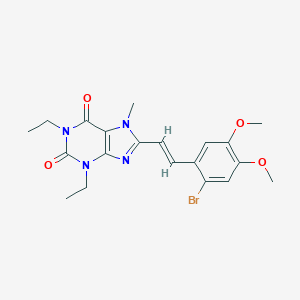
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine, also known as BDMX, is a synthetic xanthine derivative that has been widely studied for its potential use in scientific research. BDMX is a potent and selective antagonist of the adenosine A2A receptor, which plays a crucial role in various physiological processes. In
Mechanism of Action
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine acts as a competitive antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including the brain, heart, and immune system. The adenosine A2A receptor is activated by the endogenous ligand adenosine, which plays a crucial role in various physiological processes, including regulation of blood flow, neurotransmitter release, and immune function. By blocking the adenosine A2A receptor, this compound can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, regulation of blood flow, and immune function. In preclinical studies, this compound has been shown to improve motor function in animal models of Parkinson's disease and Huntington's disease, suggesting its potential as a therapeutic agent for these disorders. This compound has also been shown to have anti-inflammatory effects, potentially making it useful for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine is its high potency and selectivity for the adenosine A2A receptor, which allows for specific modulation of this receptor without affecting other adenosine receptor subtypes. This compound is also relatively easy to synthesize and purify, making it accessible for use in various laboratory settings. However, one limitation of this compound is its relatively short half-life, which may require frequent administration in in vivo studies.
Future Directions
There are several potential future directions for research on (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine. One area of interest is the development of more potent and selective adenosine A2A receptor antagonists, which may have improved therapeutic efficacy for neurological and inflammatory disorders. Another area of interest is the exploration of the potential of this compound as a tool for studying the role of the adenosine A2A receptor in various physiological processes. Additionally, the development of novel drug delivery systems may help to overcome the limitations of this compound's short half-life in in vivo studies.
Synthesis Methods
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine can be synthesized through a multi-step process involving the reaction of 2-bromo-4,5-dimethoxystyrene with ethyl acetoacetate, followed by the addition of methylamine and ethyl chloroformate. The resulting product is then treated with xanthine to produce this compound. The purity of the final product can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. The adenosine A2A receptor is highly expressed in the brain, and its activation has been implicated in various neurological disorders, including Parkinson's disease, Huntington's disease, and Alzheimer's disease. This compound has been shown to effectively block the adenosine A2A receptor, which may have therapeutic implications for these disorders.
properties
CAS RN |
155271-53-7 |
|---|---|
Molecular Formula |
C20H23BrN4O4 |
Molecular Weight |
463.3 g/mol |
IUPAC Name |
8-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H23BrN4O4/c1-6-24-18-17(19(26)25(7-2)20(24)27)23(3)16(22-18)9-8-12-10-14(28-4)15(29-5)11-13(12)21/h8-11H,6-7H2,1-5H3/b9-8+ |
InChI Key |
DKVGYPBONVHACP-CMDGGOBGSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3Br)OC)OC)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3Br)OC)OC)C |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3Br)OC)OC)C |
synonyms |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(2-bromo-4,5-dimethoxyphenyl)eth enyl)-1,3-diethyl-7-methyl-, (E)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-O-methyl 4a-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2,4a-dicarboxylate](/img/structure/B232742.png)
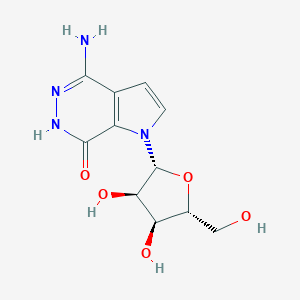
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)

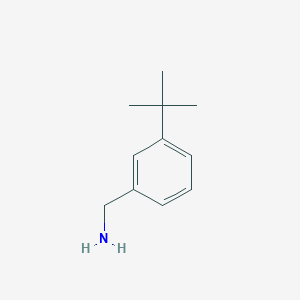



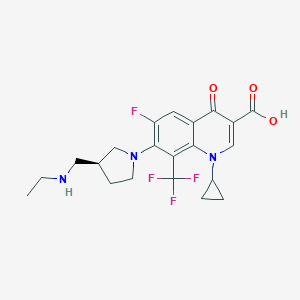
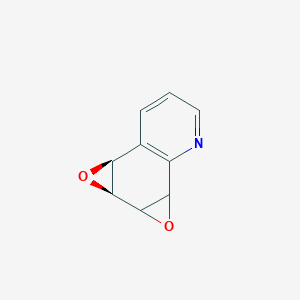
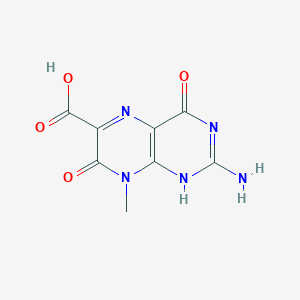
![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)
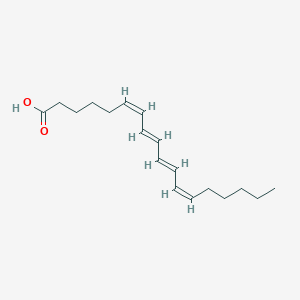
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)